methyl 2-{[4-(methoxycarbonyl)phenyl]carbamoyl}-6-(3-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Methyl 2-{[4-(methoxycarbonyl)phenyl]carbamoyl}-6-(3-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[4-(methoxycarbonyl)phenyl]carbamoyl}-6-(3-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves multiple steps, including the formation of the pyrimido[2,1-b][1,3]thiazine core and subsequent functionalization. The key steps typically include:
Formation of the pyrimido[2,1-b][1,3]thiazine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Functionalization: Introduction of the methoxycarbonyl, carbamoyl, and methoxyphenyl groups through various organic reactions such as esterification, amidation, and aromatic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(methoxycarbonyl)phenyl]carbamoyl}-6-(3-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Aromatic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Methyl 2-{[4-(methoxycarbonyl)phenyl]carbamoyl}-6-(3-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-{[4-(methoxycarbonyl)phenyl]carbamoyl}-6-(3-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimido[2,1-b][1,3]thiazine derivatives with different substituents. Examples include:
Pyrimido[2,1-b][1,3]thiazine-7-carboxylate derivatives: Compounds with variations in the substituents on the pyrimido[2,1-b][1,3]thiazine core.
Methoxyphenyl derivatives: Compounds with different functional groups attached to the methoxyphenyl moiety.
Uniqueness
The uniqueness of methyl 2-{[4-(methoxycarbonyl)phenyl]carbamoyl}-6-(3-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H23N3O7S |
---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
methyl 2-[(4-methoxycarbonylphenyl)carbamoyl]-6-(3-methoxyphenyl)-8-methyl-4-oxo-6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C26H23N3O7S/c1-14-21(25(33)36-4)22(16-6-5-7-18(12-16)34-2)29-20(30)13-19(37-26(29)27-14)23(31)28-17-10-8-15(9-11-17)24(32)35-3/h5-13,22H,1-4H3,(H,28,31) |
InChI Key |
FZMUERIRTCATJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)C=C(SC2=N1)C(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC(=CC=C4)OC)C(=O)OC |
Origin of Product |
United States |
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